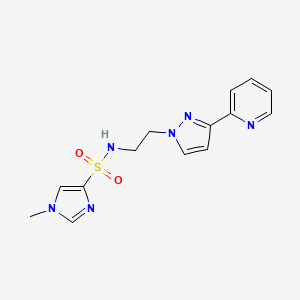

1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide

Description

1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring an imidazole core linked to pyridine and pyrazole moieties. Its molecular formula is C₁₃H₁₅N₅O₂S₂, with a molecular weight of 337.4 g/mol . Imidazole-based compounds are pharmacologically significant due to their broad applications in medicinal chemistry, including anticancer, antimicrobial, and enzyme inhibition activities .

Properties

IUPAC Name |

1-methyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O2S/c1-19-10-14(16-11-19)23(21,22)17-7-9-20-8-5-13(18-20)12-4-2-3-6-15-12/h2-6,8,10-11,17H,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYPRCZSPUZJLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex organic compound with potential biological activities. This article reviews its biological properties, including its anticancer and anti-inflammatory effects, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be analyzed to understand its biological activity. The presence of the imidazole and pyrazole moieties suggests potential interactions with biological targets, particularly in cancer therapy.

Molecular Formula : C13H15N5O2S

Molecular Weight : 301.35 g/mol

CAS Number : 676479-88-2

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | |

| Compound B | NCI-H460 | 12.50 | |

| Compound C | Hep-2 | 3.25 | |

| Compound D | A549 | 26.00 |

These compounds demonstrated varying degrees of effectiveness, suggesting that structural modifications can enhance anticancer activity.

The mechanism by which 1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide exerts its effects may involve inhibition of key enzymes or pathways involved in cancer progression. For instance, some pyrazole derivatives have been shown to inhibit Aurora-A kinase, a critical regulator of cell division.

Case Studies

Several case studies have investigated the biological efficacy of related compounds:

-

Study on Pyrazole Derivatives :

- Researchers synthesized various pyrazole derivatives and evaluated their anticancer activity against MCF7 and NCI-H460 cell lines.

- Results indicated that certain derivatives exhibited IC50 values as low as 0.01 µM, demonstrating potent anticancer properties compared to standard treatments like doxorubicin .

- Inhibition of CDK2 :

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-methyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide with structurally or functionally related compounds:

Key Observations:

Trifluoromethyl groups (e.g., in ) improve metabolic stability and bioavailability. Oxadiazole moieties (e.g., in ) are associated with enhanced binding to enzymes or receptors due to their planar, electron-deficient nature.

Synthetic Routes :

- Most analogs are synthesized via nucleophilic aromatic substitution (SNAr) or amidation reactions, with yields ranging from 35% to 48% .

Further in vitro assays are needed to confirm these hypotheses.

Q & A

Q. How can researchers validate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidation with H₂O₂, photolysis under ICH Q1B guidelines). Monitor degradation products via LC-MS/MS and assign structures using MS/MS fragmentation patterns. Shelf-life predictions use Arrhenius kinetics (accelerated stability testing at 40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.